molecular formula C6H5BrClNO B1288512 (5-Bromo-6-chloro-3-pyridyl)methanol CAS No. 904745-59-1

(5-Bromo-6-chloro-3-pyridyl)methanol

Cat. No.: B1288512
CAS No.: 904745-59-1
M. Wt: 222.47 g/mol
InChI Key: QWDIYYDBPYBDCM-UHFFFAOYSA-N
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Description

(5-Bromo-6-chloro-3-pyridyl)methanol is an organic compound with the molecular formula C6H5BrClNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of bromine and chlorine atoms on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-chloro-3-pyridyl)methanol typically involves the halogenation of pyridine derivatives followed by a reduction process. One common method is the bromination and chlorination of 3-pyridylmethanol. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst to facilitate the halogenation process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-chloro-3-pyridyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler pyridine derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-bromo-6-chloro-3-pyridinecarboxaldehyde.

    Reduction: Formation of 3-pyridylmethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-6-chloro-3-pyridyl)methanol is used as a building block for the synthesis of more complex molecules. Its halogenated structure allows for further functionalization, making it valuable in the development of new chemical compounds.

Biology

In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It serves as a model compound for understanding the interactions between halogenated organic molecules and biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its derivatives are explored for their activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in the synthesis of active ingredients for various products.

Mechanism of Action

The mechanism of action of (5-Bromo-6-chloro-3-pyridyl)methanol involves its interaction with specific molecular targets. The halogen atoms on the pyridine ring can form halogen bonds with biological macromolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chloro-3-pyridyl)methanol
  • (5-Bromo-6-fluoro-3-pyridyl)methanol
  • (5-Chloro-6-bromo-3-pyridyl)methanol

Uniqueness

(5-Bromo-6-chloro-3-pyridyl)methanol is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-bromo-6-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDIYYDBPYBDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-6-chloronicotinic acid (3.0 g, 13 mmol) in THF (20 mL) at 25° C. was added borane (1.0 M in THF, 25 mL, 25 mmol) dropwise. The solution was stirred for 3 h, after which 1.0 M HCl was added dropwise to quench the reaction and the contents of the flask were transferred to a separatory separation funnel. The organic layer was separated and the aqueous phase further extracted with EtOAc (3×). The combined organic phases were dried over Na2SO4 and concentrated, to furnish 2-chloro-3-bromo-5-hydroxymethylpyridine as a white solid (1.0 g, 37%). GC-MS: Exact mass calcd for C6H6BrClNO [M+H]+, 223. Found 223.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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